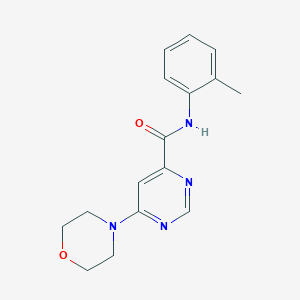

6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-12-4-2-3-5-13(12)19-16(21)14-10-15(18-11-17-14)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXYBFBGQICBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide typically involves the reaction of morpholine with o-tolylpyrimidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions: 6-Morpholino-N-(o-tolyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like DMF or DMSO.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

One of the primary applications of 6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide is its role as an inhibitor of the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme is crucial in lipid metabolism and signaling pathways.

- Mechanism of Action : The compound has been studied for its structure-activity relationship (SAR), which indicates that modifications to its structure can significantly impact its inhibitory potency. For instance, the introduction of different substituents on the pyrimidine scaffold has shown to enhance binding affinity and selectivity towards NAPE-PLD, making it a valuable pharmacological tool for investigating lipid signaling pathways in vitro and in vivo .

- Case Studies : In a study focusing on optimizing a library of pyrimidine-4-carboxamide derivatives, it was reported that specific modifications led to compounds with improved inhibitory activity, suggesting that this compound could serve as a lead compound for further development in therapeutic applications targeting lipid metabolism .

Cytotoxic Activity Against Cancer Cell Lines

Another significant application of this compound is its cytotoxic activity against various cancer cell lines. Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit moderate to high cytotoxicity against several cancer types.

- Anticancer Mechanism : The compound has been evaluated for its ability to induce apoptosis in cancer cells. The presence of electron-donating groups within its structure enhances its interaction with cellular targets, leading to increased cytotoxic effects .

- Experimental Results : In studies involving various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), it was found that certain derivatives showed significant inhibition of cell proliferation. For instance, compounds structurally similar to this compound displayed IC50 values indicating effective growth inhibition .

Pharmacological Potential and Future Directions

The ongoing research into this compound highlights its potential as a scaffold for developing new therapeutic agents.

- Drug Development : The compound's ability to modulate important biological pathways suggests that it could be further explored for drug development, particularly in treating metabolic disorders and cancers where NAPE-PLD plays a critical role .

- Future Research Directions : Further studies are warranted to optimize the pharmacokinetic properties of this compound, enhance its selectivity for target enzymes, and evaluate its efficacy in vivo. Understanding the detailed mechanism by which it exerts cytotoxic effects will also be crucial for advancing its application in clinical settings .

Mecanismo De Acción

The mechanism of action of 6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and proteins, thereby disrupting key cellular pathways. For instance, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Implications :

- Planar vs. Non-planar Structures: Phenyl analogs (e.g., compound 1) adopt near-planar conformations, favoring interactions with flat binding sites.

- Ortho-Substitution : The o-tolyl group in the target compound provides a balance between steric bulk and conformational flexibility, enabling optimal interactions in sterically constrained environments (e.g., ATP-binding pockets of kinases) .

Functional Group Modifications

- Morpholino vs. Alternative Heterocycles: Replacing the morpholino group with piperazine or thiomorpholine alters electron-withdrawing effects and solubility. Morpholino derivatives generally exhibit superior metabolic stability compared to piperazine analogs due to reduced oxidative susceptibility.

- Carboxamide Linkers : Substituting the carboxamide with sulfonamide or urea groups impacts hydrogen-bonding capacity. Carboxamide derivatives, like the target compound, often show stronger interactions with catalytic lysine residues in kinase targets.

Actividad Biológica

6-Morpholino-N-(o-tolyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and applications in various therapeutic areas, particularly focusing on its anticancer and anti-inflammatory properties.

The primary biological activity of this compound is attributed to its ability to inhibit specific enzymes and proteins involved in critical cellular processes. Notably, it has been shown to interact with kinases that play a vital role in cell signaling pathways. By inhibiting these kinases, the compound can suppress cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Research indicates that modifications to the pyrimidine core and the introduction of various substituents can significantly influence its biological activity. For instance, the presence of electron-donating groups on the aromatic ring enhances its cytotoxicity against various cancer cell lines .

Table 1: Summary of SAR Findings

| Compound Variant | Substituent Type | Observed Activity | Reference |

|---|---|---|---|

| Base Compound | None | Moderate | |

| Variant A | Methyl | Increased | |

| Variant B | Ethyl | Significant | |

| Variant C | Bromo | Moderate |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. In vitro studies demonstrate that this compound exhibits potent inhibitory effects on cell growth, with GI50 values in the low nanomolar range. For example, one study reported GI50 values approaching single-digit nanomolar concentrations against colon cancer cells, indicating high potency compared to conventional chemotherapeutics .

Case Study: HeLa Cell Line

In a specific case study involving HeLa cells, treatment with this compound resulted in significant alterations in microtubule dynamics and spindle morphology, leading to mitotic delay and subsequent cell death. This highlights the compound's mechanism as an effective disruptor of cellular division processes .

Anti-inflammatory Properties

Beyond its anticancer effects, this compound also exhibits anti-inflammatory properties. It has been investigated for its ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This dual action makes it a promising candidate for treating inflammatory diseases alongside cancer.

Comparative Analysis with Similar Compounds

When compared to other pyrimidine derivatives, this compound stands out due to its unique substitution pattern which enhances its selectivity and potency against targeted molecular pathways. For instance, similar compounds like 4-morpholino derivatives have shown moderate activity but lack the specificity exhibited by this compound .

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| This compound | High potency anticancer & anti-inflammatory | Unique morpholino group |

| 4-Morpholino derivatives | Moderate anticancer | Less selective |

| 2-Thio-containing pyrimidines | Diverse activities | Different core structure |

Q & A

What are the key considerations for synthesizing 6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide?

Methodological Answer:

Synthesis involves multi-step organic reactions, including:

- Core Formation: Cyclization reactions to construct the pyrimidine ring, often using precursors like 4-chloropyrimidine with morpholine under basic conditions (e.g., potassium carbonate) to introduce the morpholino group .

- Amide Coupling: Reaction of the pyrimidine intermediate with o-toluidine derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) to form the carboxamide bond .

- Optimization: Critical parameters include solvent choice (e.g., DMF or THF for polar aprotic conditions), temperature control (60–100°C), and reaction time (12–24 hours) to maximize yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.